molecular formula C11H13F3N2O2 B13054779 Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13054779
M. Wt: 262.23 g/mol
InChI Key: MTIOKRPXCJHDKJ-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation agents, nucleophiles, and bases are often employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.

Biological Activity

Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

  • Chemical Formula : C11H13F3N2O2
  • CAS Number : 26676-01-7
  • Molecular Weight : 252.23 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells by interfering with their signaling mechanisms .
  • G Protein-Coupled Receptor (GPCR) Modulation : this compound may act as a modulator for GPCRs, which are essential in various physiological processes including neurotransmission and hormone release .
  • Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionSelective inhibition of specific kinases
GPCR ModulationPotential agonist/antagonist effects on GPCRs
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of certain bacteria

Case Studies and Research Findings

  • Cancer Research : A study published in Molecules highlighted the potential of imidazopyridine derivatives, including this compound, as promising anticancer agents due to their ability to selectively inhibit kinase activity. These findings support the exploration of this compound in targeted cancer therapies .
  • Neuropharmacology : Research indicates that compounds similar to this compound may interact with orexin receptors. These interactions could lead to novel treatments for sleep disorders and cognitive dysfunctions by modulating neuropeptide signaling pathways .
  • Antimicrobial Studies : Initial investigations into the antimicrobial properties of this compound have shown effectiveness against specific bacterial strains. This opens avenues for further research into its use as an antibiotic agent .

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H13F3N2O2/c1-2-18-10(17)9-15-5-8-4-3-7(6-16(8)9)11(12,13)14/h5,7H,2-4,6H2,1H3

InChI Key

MTIOKRPXCJHDKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1CC(CC2)C(F)(F)F

Origin of Product

United States

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